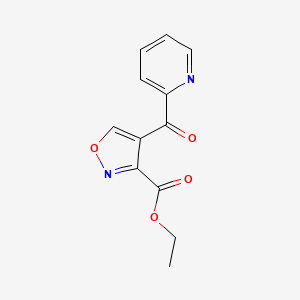
Ethyl 4-(2-pyridinylcarbonyl)-3-isoxazolecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ethyl 4-(2-pyridinylcarbonyl)-3-isoxazolecarboxylate” is an organic compound containing a pyridine ring, an isoxazole ring, and an ester group. Pyridine is a basic heterocyclic organic compound similar to benzene, and it has the chemical formula C5H5N. Isoxazole is an azole with an oxygen atom next to the nitrogen. It is also a five-membered ring, one of which is oxygen . The ester group (COO) is often used in organic chemistry and it is known for its distinctive smell.
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, including 1D and 2D NMR, as well as computational studies . These techniques can help determine the protonation sites in the molecule and other structural details.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. For instance, the pyridine ring is known to participate in various reactions, including those involving its nitrogen atom .Aplicaciones Científicas De Investigación
General Synthesis of Isoxazolecarboxylic Esters
McMurry presents a general synthesis approach for isoxazolecarboxylic esters, highlighting the versatility of such compounds in organic synthesis. The paper details the annulation, condensation, cyclization, and esterification processes, indicating the potential utility of ethyl 4-(2-pyridinylcarbonyl)-3-isoxazolecarboxylate in synthesizing heterocyclic compounds with intricate structures (McMurry, 2003).
Facilitation of [4 + 2] Annulation Reactions
Zhu et al. describe the use of ethyl 2-methyl-2,3-butadienoate in phosphine-catalyzed [4 + 2] annulation reactions, producing highly functionalized tetrahydropyridines. This indicates that similar compounds, such as ethyl 4-(2-pyridinylcarbonyl)-3-isoxazolecarboxylate, may participate in complex annulation reactions, expanding the scope of synthetic applications in creating nitrogen-containing heterocycles (Zhu, Lan, & Kwon, 2003).
Lead-oriented Synthesis of Isoxazolopyridine Scaffolds
Csimbók et al. identify a key intermediate similar in structure to ethyl 4-(2-pyridinylcarbonyl)-3-isoxazolecarboxylate for synthesizing new isoxazolopyridine scaffolds, underscoring its significance in the development of novel heterocycles with potential pharmaceutical applications (Csimbók et al., 2016).
Synthesis of Novel Heterocycles
Ghaedi et al. document the synthesis of novel pyrazolopyridine products via condensation reactions, illustrating the compound's role in generating new N-fused heterocycles. This highlights the compound's utility in facilitating the creation of diverse heterocyclic libraries with potential bioactivity (Ghaedi et al., 2015).
Diverse Trifluoromethyl Heterocycles Synthesis
Honey et al. demonstrate the synthesis of a wide array of trifluoromethyl heterocycles from a single precursor, suggesting that ethyl 4-(2-pyridinylcarbonyl)-3-isoxazolecarboxylate could similarly serve as a versatile intermediate for generating various heterocycles, thereby enriching the chemical space for research and development (Honey, Pasceri, Lewis, & Moody, 2012).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 4-(pyridine-2-carbonyl)-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-2-17-12(16)10-8(7-18-14-10)11(15)9-5-3-4-6-13-9/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXQAYAPUGAPBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=C1C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-pyridinylcarbonyl)-3-isoxazolecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2808916.png)
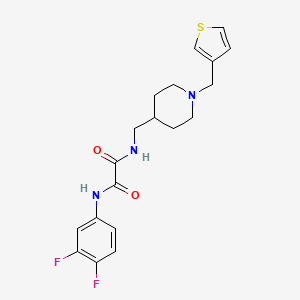
![2-Chloro-6-{4-[(3-methylphenyl)carbamoyl]-1,3-thiazolidine-3-carbonyl}pyridine-3-carboxamide](/img/structure/B2808921.png)
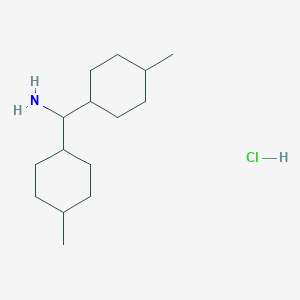
![4-[Methyl(2,2,2-trifluoroethylsulfamoyl)amino]piperidine;hydrochloride](/img/structure/B2808925.png)
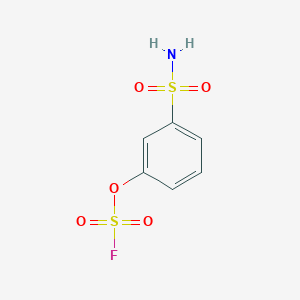

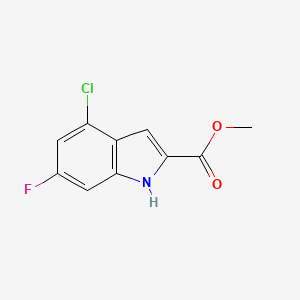
![N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]-1-(4-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2808930.png)
![2-benzoyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide](/img/structure/B2808931.png)
![4-Methyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2808932.png)
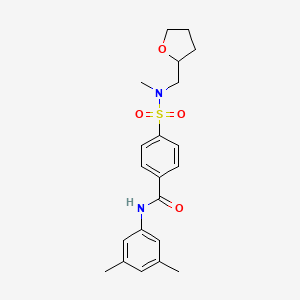
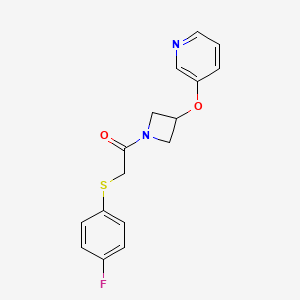
![Tert-butyl 2-(methoxymethyl)-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2808937.png)